N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide
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Overview
Description
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, followed by the introduction of the phenylprop-2-en-1-ylidene group and the final coupling with the dihydroxyphenyl ethylamine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The thioxo group can be reduced to a thiol.
Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, which are important intermediates in various biochemical pathways.
Scientific Research Applications
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of thiazolidinone derivatives on biological systems.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, while the thiazolidinone ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and have similar reactivity.
Phenylprop-2-en-1-ylidene derivatives: These compounds share the phenylprop-2-en-1-ylidene group and can undergo similar substitution reactions.
Dihydroxyphenyl derivatives: These compounds share the dihydroxyphenyl group and can participate in similar redox reactions.
Uniqueness
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is unique due to the combination of these functional groups in a single molecule, which gives it a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O4S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C22H20N2O4S2/c25-17-10-9-16(13-18(17)26)11-12-23-20(27)14-24-21(28)19(30-22(24)29)8-4-7-15-5-2-1-3-6-15/h1-10,13,25-26H,11-12,14H2,(H,23,27)/b7-4+,19-8- |
InChI Key |
UVCQBHSJYYLVRM-LLLGHMJXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
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